Methyl 2-methyl-5-(trifluoromethyl)benzoate
Description
Methyl 2-methyl-5-(trifluoromethyl)benzoate (CAS: 294190-13-9) is an aromatic ester with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol. Its structure features a benzoate backbone substituted with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 5. The trifluoromethyl group is a strong electron-withdrawing moiety, while the methyl group contributes steric bulk. The compound’s synthetic utility lies in its role as an intermediate in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 2-methyl-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-4-7(10(11,12)13)5-8(6)9(14)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRXVKXAJXZKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route from Toluene via Friedel-Crafts Acylation
A documented upstream synthesis starts from toluene and proceeds through Friedel-Crafts acylation using trifluoroacetic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). This introduces the trifluoromethyl group meta to the methyl substituent, yielding 2-methyl-3-(trifluoromethyl)benzoyl chloride, which can be hydrolyzed to the corresponding acid and then esterified to the methyl ester.
| Step | Reaction | Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Friedel-Crafts acylation of toluene with trifluoroacetic anhydride | AlCl3 catalyst, temperature and time optimized per lab scale | High regioselectivity for meta substitution |
| 2 | Hydrolysis of acid chloride to 2-methyl-3-(trifluoromethyl)benzoic acid | Aqueous workup under controlled pH | Efficient conversion |
| 3 | Esterification with methanol | Sulfuric acid catalyst, reflux, inert atmosphere, 18 h typical | High yield and purity achievable |
This route is supported by data from A2Bchem and BenchChem, which emphasize the importance of controlling stoichiometry, temperature, and reaction time to optimize yield and purity.
Catalytic Trifluoromethylation Using Iridium Complexes
An alternative advanced synthetic method involves catalytic trifluoromethylation of methyl-substituted benzoates using iridium complexes. For example, methyl 3-methylbenzoate can be converted to methyl 3-methyl-5-(trifluoromethyl)benzoate via:
| Step | Catalyst / Reagent | Solvent | Temp / Time | Atmosphere | Yield / Notes |
|---|---|---|---|---|---|
| 1 | (1,5-cyclooctadiene)(methoxy)iridium(I) dimer with 4,4'-di-tert-butyl-2,2'-bipyridine | Tetrahydrofuran | 80 °C, 18 h | Inert | Selective trifluoromethylation |
| 2 | Potassium fluoride | N,N-dimethylformamide | 50 °C, 18 h | Inert | Completion of trifluoromethylation |
This method, detailed by Litvinas et al. (2012), offers a modern catalytic approach that can be adapted for regioselective trifluoromethylation, potentially applicable to the 2-methyl isomer with appropriate modifications.
Esterification Techniques
Esterification of the corresponding benzoic acid derivatives to methyl esters is typically achieved by acid-catalyzed reaction with methanol. Two main approaches are:
| Method | Catalyst | Conditions | Yield | Notes |
|---|---|---|---|---|
| Conventional reflux | Concentrated sulfuric acid | Reflux, 18 h, inert atmosphere | Up to 94% | Standard, reliable |
| Microwave-assisted | Concentrated sulfuric acid | 125 °C, 2 h, microwave irradiation | ~51% | Faster but moderate yield |
The conventional reflux method provides higher yields and is preferred for scale-up, while microwave-assisted esterification offers time savings at some cost to yield.
Related Preparations and Analogous Compounds
Though direct literature on methyl 2-methyl-5-(trifluoromethyl)benzoate is limited, closely related compounds such as methyl 2-methyl-3-(trifluoromethyl)benzoate and methyl 3-methyl-5-(trifluoromethyl)benzoate have well-documented synthetic routes. These analogs provide valuable insight into regioselective trifluoromethylation and esterification strategies that can be adapted for the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Trifluoromethyl ketones.
Reduction: 2-methyl-5-(trifluoromethyl)benzyl alcohol.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Scientific Research Applications
- Pharmaceuticals Methyl 2-methyl-5-(trifluoromethyl)benzoate's unique structure allows it to serve in pharmaceutical applications.
- Interaction with Enzymes It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction leads to the cleavage of the ester bond, producing methanol and 2-methyl-5-(trifluoromethyl)benzoic acid. It has been studied for its potential effects on metabolic pathways, influencing enzyme activity and cellular metabolism.
- Synthesis of Pharmaceuticals Methyl 2,5-dichloro-3-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
- Drug Development Methyl 2,5-dichloro-3-(trifluoromethyl)benzoate has been investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Other Applications
- Production of Specialty Chemicals and Materials Methyl 2,5-dichloro-3-(trifluoromethyl)benzoate is utilized in the production of specialty chemicals and materials with specific properties.
- Large-Scale Processes It is used in a novel method for preparing (5S)-4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]-2-methyl-benzoic acid with an advantageous high yield, in particular when used in a large-scale process .
- Synthesis this compound is synthesized by reacting (5RS)-4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]-2-methyl-benzoic acid with a compound of Formula (2A), (2B) or (2C) in an organic solvent .
- Agrochemicals Methyl 2,5-dichloro-3-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of various agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The ester group can be hydrolyzed by esterases, releasing the active form of the compound, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
Methyl 5-fluoro-2-(trifluoromethyl)benzoate (CAS: 773873-90-8)
- Formula : C₉H₆F₄O₂
- Molecular Weight : 222.14 g/mol
- Key Differences: The trifluoromethyl group is at position 2, and a fluorine atom replaces the methyl group at position 5.
Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS: 61500-87-6)
- Formula: C₉H₈F₃NO₂
- Molecular Weight : 219.16 g/mol
- Key Differences: The -CF₃ group shifts to position 4, and an amino (-NH₂) group replaces the methyl at position 2. The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the target compound .
Functional Group Variations
Methyl 2-amino-5-(trifluoromethyl)benzoate (CAS: 117324-58-0)
- Formula: C₉H₈F₃NO₂
- Molecular Weight : 219.16 g/mol
- Key Differences: Substitution of the methyl group with an amino (-NH₂) at position 2 increases polarity, making this compound more reactive in nucleophilic reactions. It is a precursor in antitumor agent synthesis .
Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS: 556112-92-6)
Complex Substitutions
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate (CAS: 1698027-36-9)
- Formula: C₉H₇ClF₃NO₂
- Molecular Weight : 257.61 g/mol
- Key Differences : Addition of a chlorine atom at position 4 introduces halogen-dependent interactions, such as van der Waals forces, which can improve binding affinity in biological systems .
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS: 1805457-70-8)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| Methyl 2-methyl-5-(trifluoromethyl)benzoate | 294190-13-9 | C₁₀H₉F₃O₂ | 218.17 | -CH₃ (C2), -CF₃ (C5) | Steric hindrance at C2, moderate polarity |
| Methyl 2-amino-5-(trifluoromethyl)benzoate | 117324-58-0 | C₉H₈F₃NO₂ | 219.16 | -NH₂ (C2), -CF₃ (C5) | High polarity, hydrogen-bonding capability |
| Methyl 2-fluoro-5-(trifluoromethyl)benzoate | 556112-92-6 | C₉H₆F₄O₂ | 222.13 | -F (C2), -CF₃ (C5) | Low steric hindrance, enhanced metabolic stability |
| Methyl 5-fluoro-2-(trifluoromethyl)benzoate | 773873-90-8 | C₉H₆F₄O₂ | 222.14 | -CF₃ (C2), -F (C5) | Altered electronic distribution |
| Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate | 1698027-36-9 | C₉H₇ClF₃NO₂ | 257.61 | -NH₂ (C2), -Cl (C4), -CF₃ (C5) | Halogen-dependent interactions |
Biological Activity
Methyl 2-methyl-5-(trifluoromethyl)benzoate is an organic compound characterized by a trifluoromethyl group, which significantly influences its chemical properties and biological activity. This article explores the biological activity of this compound, including its interactions with various biological systems, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C₉H₈F₃O₂
- Functional Groups : Trifluoromethyl (-CF₃), methyl (-CH₃), and carboxylate ester groups.
The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively and interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with enzymes and proteins. Notably, it has been shown to interact with esterases, which catalyze the hydrolysis of ester bonds. This interaction can lead to the cleavage of the ester bond, producing methanol and 2-methyl-5-(trifluoromethyl)benzoic acid, potentially influencing metabolic pathways within cells .
Key Mechanisms :
- Enzyme Interaction : Inhibition or modulation of enzyme activity.
- Cellular Metabolism : Influence on metabolic pathways through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Biological Activity Studies
Research has indicated that this compound exhibits various biological activities. Below are summarized findings from notable studies:
Case Studies
- Antimicrobial Effects : A study investigated the antimicrobial properties of this compound against various bacterial strains. Results showed significant inhibition of growth in certain pathogens, suggesting potential applications in pharmaceuticals .
- Enzymatic Activity Modulation : Research focusing on enzyme kinetics revealed that this compound could modulate the activity of specific enzymes involved in metabolic processes, indicating its potential role as a biochemical tool in metabolic engineering.
- Agrochemical Applications : Given its unique properties, this compound has been explored for use in agrochemicals. Its effectiveness in formulations aimed at pest control has been highlighted due to its biological activity against target organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
